molecular formula C6H8N4S2 B14146406 3-Isothiazolyl methyl ketone thiosemicarbazone CAS No. 3683-61-2

3-Isothiazolyl methyl ketone thiosemicarbazone

Cat. No.: B14146406
CAS No.: 3683-61-2
M. Wt: 200.3 g/mol
InChI Key: WADCUZSNQYURKU-XBXARRHUSA-N
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Description

3-Isothiazolyl methyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the isothiazole ring in this compound adds to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isothiazolyl methyl ketone thiosemicarbazone typically involves the reaction of 3-isothiazolyl methyl ketone with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

3-Isothiazolyl methyl ketone+Thiosemicarbazide3-Isothiazolyl methyl ketone thiosemicarbazone\text{3-Isothiazolyl methyl ketone} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 3-Isothiazolyl methyl ketone+Thiosemicarbazide→3-Isothiazolyl methyl ketone thiosemicarbazone

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the thiosemicarbazone moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isothiazole ring or the thiosemicarbazone moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-isothiazolyl methyl ketone thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting metal-dependent biological processes. Additionally, it can interfere with the function of enzymes and proteins by binding to their active sites. The exact pathways involved depend on the specific biological context, but common targets include metalloproteins and enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

    Isatin-thiosemicarbazone: Known for its anticancer and antimicrobial properties.

    Di-2-thienyl ketone thiosemicarbazone: Exhibits similar metal-chelating properties.

    Di-2-pyridyl ketone thiosemicarbazone: Used in coordination chemistry and has biological activities.

Uniqueness: 3-Isothiazolyl methyl ketone thiosemicarbazone stands out due to the presence of the isothiazole ring, which imparts unique electronic and steric properties. This makes it particularly effective in forming stable metal complexes and interacting with biological targets .

Properties

CAS No.

3683-61-2

Molecular Formula

C6H8N4S2

Molecular Weight

200.3 g/mol

IUPAC Name

[(E)-1-(1,2-thiazol-3-yl)ethylideneamino]thiourea

InChI

InChI=1S/C6H8N4S2/c1-4(8-9-6(7)11)5-2-3-12-10-5/h2-3H,1H3,(H3,7,9,11)/b8-4+

InChI Key

WADCUZSNQYURKU-XBXARRHUSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=NSC=C1

Canonical SMILES

CC(=NNC(=S)N)C1=NSC=C1

Origin of Product

United States

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